Isatogen

Description

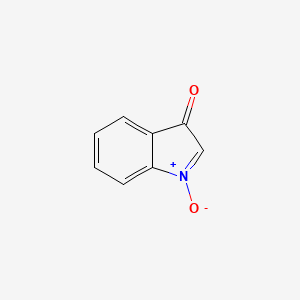

Structure

2D Structure

3D Structure

Properties

CAS No. |

5814-98-2 |

|---|---|

Molecular Formula |

C8H5NO2 |

Molecular Weight |

147.13 g/mol |

IUPAC Name |

1-oxidoindol-1-ium-3-one |

InChI |

InChI=1S/C8H5NO2/c10-8-5-9(11)7-4-2-1-3-6(7)8/h1-5H |

InChI Key |

PVRXVYYSSLVFEJ-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=O)C=[N+]2[O-] |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=[N+]2[O-] |

Other CAS No. |

5814-98-2 |

Synonyms |

3H-indol-3-one-1-oxide isatogen |

Origin of Product |

United States |

Foundational & Exploratory

What is the basic structure of isatogen?

An In-depth Technical Guide to the Core Structure of Isatogen

Introduction

This compound (1-oxidoindol-1-ium-3-one) is a heterocyclic organic compound featuring an indole (B1671886) nucleus with a unique N-oxide functionality.[1] This structure, closely related to nitrones, imparts a distinct electronic character and reactivity, making this compound and its derivatives valuable and versatile building blocks in modern organic synthesis.[2] The this compound core serves as a precursor for a wide array of more complex heterocyclic systems, including substituted oxindoles, quinolines, and various polycyclic scaffolds.[2][3] Its importance is underscored by its utility in constructing molecules with significant biological activities, such as antileishmanial, antibacterial, and antifungal properties.[3] This guide provides a detailed examination of the basic structure, properties, synthesis, and characteristic reactivity of the this compound core.

Core Structure and Physicochemical Properties

The fundamental structure of this compound is a bicyclic system comprising a benzene (B151609) ring fused to a five-membered heterocyclic ring containing a ketone at the C3 position and a nitrone (N-oxide) group incorporated into the ring.[1] The IUPAC name for this core structure is 1-oxidoindol-1-ium-3-one.[1]

X-ray crystallography and computational studies have revealed key structural features. In derivatives like 2-phenylthis compound, the this compound ring system is nearly co-planar with the C2 substituent, facilitating electronic conjugation.[4] Molecular orbital calculations indicate a high electron density at the C2 position and the nitrone oxygen atom, which are key sites for chemical reactivity.[4]

Caption: The basic chemical structure of the this compound core.

Physicochemical Data

The quantitative properties of the parent this compound molecule are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₈H₅NO₂ | [1] |

| Molar Mass | 147.13 g/mol | [1] |

| IUPAC Name | 1-oxidoindol-1-ium-3-one | [1] |

| CAS Number | 5814-98-2 | [1] |

| Canonical SMILES | C1=CC=C2C(=C1)C(=O)C=[N+]2[O-] | [1] |

| InChIKey | PVRXVYYSSLVFEJ-UHFFFAOYSA-N | [1] |

Crystallographic Data for this compound Derivatives

Structural analysis of substituted isatogens provides insight into the geometry of the core ring system.

| Compound | Dihedral Angle between this compound and Substituent Ring | Key Finding | Reference |

| 2-Phenylthis compound | Nearly co-planar | Suggests significant electronic conjugation. | [4] |

| 2-(2-Pyridyl)this compound | 45.5° | Steric hindrance leads to a twisted conformation. | [4] |

Synthesis of the this compound Core

The this compound skeleton is typically synthesized through intramolecular cyclization reactions starting from ortho-substituted nitroarenes. These methods leverage the nitro group as an oxygen source for the formation of the N-oxide bond.

General Synthetic Workflow

A common and effective strategy involves the transition-metal-catalyzed cyclization of 2-alkynyl nitrobenzene (B124822) derivatives. For instance, a copper-promoted cyclization of 2-nitrophenyl iodoacetylenes provides a direct route to 2-iodoisatogens, which are versatile intermediates for further derivatization.[5] Another established method is the cyclization of 2-nitrotolans (diphenylacetylenes) to yield 2-arylisatogens.[6]

Caption: General workflow for the synthesis of the this compound core.

Experimental Protocol: Copper-Promoted Cyclization to 2-Iodothis compound

The following protocol is a representative example for the synthesis of a 2-iodothis compound intermediate, adapted from the literature.[5]

-

Reactant Preparation: A solution of the starting material, a 2-nitrophenyl iodoacetylene derivative, is prepared in a suitable aprotic solvent (e.g., acetonitrile).

-

Catalyst Addition: A copper(I) or copper(II) salt (e.g., CuI, CuBr, or Cu(OTf)₂) is added to the solution. The amount typically ranges from 5 to 20 mol%.

-

Reaction Conditions: The reaction mixture is heated, often to reflux (approx. 82°C for acetonitrile), and stirred under an inert atmosphere (e.g., nitrogen or argon).

-

Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting crude product is then purified using column chromatography on silica (B1680970) gel with an appropriate eluent system (e.g., a hexane/ethyl acetate (B1210297) gradient) to yield the pure 2-iodothis compound product.

Key Reactions of the this compound Core

The unique electronic structure of this compound, featuring an electron-deficient C2 position and a 1,3-dipolar nitrone system, governs its reactivity. It readily participates in cycloadditions, nucleophilic additions, and transition-metal-catalyzed cross-coupling reactions.[2][7]

Logical Relationship of this compound Reactivity

Isatogens can act as 1,3-dipoles in cycloaddition reactions with various dipolarophiles (like alkenes or alkynes) to form complex heterocyclic systems.[7] The electrophilic C2 carbon is also susceptible to nucleophilic attack, and when substituted with a suitable leaving group (e.g., iodine), it becomes an excellent substrate for cross-coupling reactions.[3][8]

Caption: Key reaction pathways involving the this compound core.

Experimental Protocol: Regioselective Cross-Coupling with Boronic Acids

This protocol describes a transition-metal-free cross-coupling of isatogens with boronic acids to form 2,2-disubstituted indolin-3-ones, adapted from the literature.[8]

-

Reactant Setup: In an oven-dried reaction vessel under an inert atmosphere, the this compound substrate (1.0 equivalent) and the desired boronic acid (1.5 equivalents) are combined.

-

Base and Solvent: A suitable base, such as potassium carbonate (K₂CO₃, 2.0 equivalents), is added, followed by the addition of a polar aprotic solvent like 1,4-dioxane.

-

Reaction Conditions: The mixture is stirred vigorously and heated to a specified temperature (e.g., 100°C) for a period ranging from 2 to 12 hours.

-

Monitoring: The reaction is monitored by TLC to confirm the consumption of the limiting this compound reactant.

-

Workup: After cooling to room temperature, the reaction is quenched by adding water. The aqueous layer is extracted multiple times with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated in vacuo. The crude residue is purified by flash column chromatography on silica gel to afford the 2,2-disubstituted indolin-3-one product.

References

- 1. This compound | C8H5NO2 | CID 192821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Bi(OTf)3-Catalyzed Cascade Cycloaddition–Decarbonylation–N-Deoxygenative Aromatization between 2-Arylisatogens and Styrenes: Unveiling a Synthesis of 2,4-Diarylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 4. Isatogens: crystal structure, electron density calculations, and 13C nuclear magnetic resonance spectra - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. 2-Iodoisatogens: versatile intermediates for the synthesis of nitrogen heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isatogens. Part VI. Synthesis of isatogens via tolan (diphenylacetylene) intermediates - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 7. Lewis Acid-Catalyzed 1,3-Dipolar Cycloaddition of Bicyclobutanes with Isatogens: Access to Tetracyclic 2-Oxa-3-azabicyclo[3.1.1]heptanes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

The Isatogen Core: A Technical Guide to its Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isatogens, or indolone-N-oxides, represent a unique class of heterocyclic compounds characterized by a distinctive N-oxide functionality within an indolone framework. First described by Paul Pfeiffer in the early 20th century, these molecules have transitioned from chemical curiosities to significant scaffolds in medicinal chemistry. The classical synthesis, involving the base-catalyzed cyclization of 2-nitrotolans, has been augmented by modern methodologies offering greater efficiency and substituent diversity. Historically, the biological potential of isatogens was underexplored, often overshadowed by their deoxygenated isatin (B1672199) analogues. However, recent investigations have unveiled their potent biological activities, particularly in the realms of antimicrobial and anticancer research. This guide provides an in-depth review of the historical discovery of isatogens, a comparative analysis of classical and contemporary synthetic strategies, a summary of their known biological activities with quantitative data, and detailed experimental protocols for their synthesis and bioactivity assessment.

Discovery and History

The history of isatogen chemistry begins with the German chemist Paul Pfeiffer. In 1916, Pfeiffer reported the synthesis of these N-oxide compounds through the base-catalyzed cyclization of 2-nitrotolan (diphenylacetylene) derivatives. This reaction, which became the foundational method for this compound synthesis, involves an intramolecular condensation where the nitro group's oxygen atom attacks the acetylenic bond, leading to the formation of the characteristic five-membered N-oxide ring. For many years following their initial discovery, isatogens remained a subject of niche academic interest, primarily explored for their unique reactivity rather than their biological potential.

Evolution of Synthetic Methodologies

The synthesis of the this compound core has evolved significantly since Pfeiffer's initial reports. Methodologies can be broadly categorized into classical and modern approaches, with recent efforts focused on improving yields, accommodating a wider range of functional groups, and enabling late-stage diversification for medicinal chemistry applications.

Classical Synthesis: The Pfeiffer Method

The Pfeiffer synthesis remains a cornerstone of this compound preparation. The general pathway involves the reaction of a 2-nitrotoluene (B74249) derivative with an aldehyde (like benzaldehyde) in the presence of a base to form a 2-nitrostilbene, which is then halogenated and dehydrohalogenated to yield the key 2-nitrotolan intermediate. Subsequent treatment with a base, such as potassium hydroxide (B78521) in ethanol, induces the intramolecular cyclization to the this compound.

Modern Synthetic Approaches

Contemporary methods have sought to overcome the limitations of the classical pathway, such as harsh conditions and limited substrate scope.

-

Late-Stage Derivatization: This strategy allows for the introduction of various substituents at a late point in the synthesis. For example, 2-unsubstituted isatogens can be reacted with organometallic reagents (e.g., Grignard or organozinc reagents) to install diverse aryl or alkyl groups at the C2 position.

-

Transition-Metal-Free Cross-Coupling: Recent developments include the cross-coupling of isatogens with boronic acids. This method provides a regioselective route to valuable 2,2-disubstituted indolin-3-one derivatives through a 1,4-metalate shift of a boron "ate" complex.[1][2]

-

Cycloaddition Reactions: Isatogens are effective partners in various cycloaddition reactions. Their embedded nitrone functionality can react with dipolarophiles, providing access to complex, fused heterocyclic systems.

Data Presentation: Comparison of Synthetic Methods

| Method | Starting Materials | Key Reagents | Typical Yields | Scope & Limitations |

| Pfeiffer Synthesis | 2-Nitrotoluene derivative, Benzaldehyde derivative | Base (e.g., KOH, EtONa) | Moderate | Multi-step; can have limited functional group tolerance. |

| Late-Stage Derivatization | 2-Unsubstituted this compound | Organometallic Reagents (e.g., RMgBr) | Variable | Allows for rapid diversification of the C2 substituent. |

| Cross-Coupling | This compound, Boronic Acid | Base (e.g., K₃PO₄) | Good to Excellent | Transition-metal-free; good functional group tolerance.[1][2] |

| Au-catalyzed Cycloisomerization | 2-Alkynylated Nitrobenzenes | Gold Catalyst | Moderate to Good | Allows for in-situ generation and trapping of isatogens. |

Discovery of Biological Activities

While the related isatin scaffolds are renowned for a broad spectrum of biological activities, isatogens themselves were not extensively screened until more recently. Emerging research has now established them as a class of compounds with significant therapeutic potential, particularly as antimicrobial and anticancer agents.

Antimicrobial Activity

Early studies indicated that 2-substituted isatogens possess moderate in-vitro antibacterial properties. More targeted research has since revealed potent activity against specific pathogens. The N-oxide moiety is often crucial for activity, potentially acting as a bioreducible group under the hypoxic conditions often found in microbial environments.

Antiplasmodial and Anticancer Activity

One of the most significant findings in this compound pharmacology is their potent antiplasmodial (antimalarial) activity. A 2010 study in the Journal of Medicinal Chemistry detailed the synthesis and evaluation of 66 indolone-N-oxide derivatives against various strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Several compounds exhibited nanomolar potency. The cytotoxicity of these compounds was also evaluated against human tumor cell lines, indicating a potential crossover for anticancer applications. The proposed mechanism for some N-oxide-containing drugs involves bioreduction to generate cytotoxic radical species, particularly in the hypoxic microenvironment of tumors.

Data Presentation: Biological Activity of this compound Derivatives

Table 1: Antiplasmodial and Cytotoxic Activity of Lead this compound Analogues

| Compound ID | Structure Description | P. falciparum Strain (FcB1) IC₅₀ (nM) | P. falciparum Strain (3D7) IC₅₀ (nM) | Cytotoxicity (MCF7) CC₅₀ (nM) | Cytotoxicity (KB) CC₅₀ (nM) | Selectivity Index (CC₅₀ MCF7 / IC₅₀ FcB1) |

| Compound 26 | 5-Methoxy-indolone-N-oxide analogue | < 3 | 1.7 | 43,870 | 3,380,000 | > 14,623 |

| Compound 1 | Dioxymethylene-indolone-N-oxide derivative | 26 | 12 | 114,100 | > 1,000,000 | 4,388 |

Data sourced from J. Med. Chem. 2010, 53, 2, 699–714.[3]

Mandatory Visualizations

References

- 1. Evaluation of Antibacterial Activity against Nosocomial Pathogens of an Enzymatically Derived α-Aminophosphonates Possessing Coumarin Scaffold | MDPI [mdpi.com]

- 2. cell lines ic50: Topics by Science.gov [science.gov]

- 3. In vitro antiplasmodial activities of extract and fractions from Lepidobotrys staudtii against sensitive and resistant blood-stage parasites of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Isatogen Nomenclature and IUPAC Naming

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nomenclature and IUPAC naming conventions for Isatogen and its derivatives. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and medicinal chemistry. This document details the systematic naming protocols, presents key quantitative data, outlines experimental procedures, and includes visualizations to clarify complex concepts.

This compound: Core Structure and Nomenclature

This compound, a heterocyclic compound of significant interest in medicinal chemistry, possesses a unique fused ring system. Understanding its nomenclature is fundamental for unambiguous communication in research and development.

IUPAC Name and Core Structure

The systematically assigned IUPAC name for the parent this compound molecule is 1-oxidoindol-1-ium-3-one . The core structure consists of a benzene (B151609) ring fused to a five-membered heterocyclic ring containing a positively charged nitrogen atom with a bonded oxygen atom (an N-oxide) and a ketone group.

Numbering the this compound Ring System

The numbering of the this compound ring system follows the established IUPAC rules for fused heterocyclic systems. The numbering commences from the atom immediately following the fusion point in the larger ring (the benzene ring) and proceeds in a direction that assigns the lowest possible locants to the heteroatoms.

The standard numbering for the this compound core is as follows:

Nomenclature of Substituted Isatogens

The naming of substituted Isatogens follows standard IUPAC substitutive nomenclature rules:

-

Identify the Parent: The parent is "this compound" or its IUPAC equivalent.

-

Identify and Name Substituents: Common substituent names are used (e.g., methyl, phenyl, chloro).

-

Number the Substituents: The position of each substituent is indicated by the corresponding number from the ring system.

-

Alphabetize Substituents: Prefixes are listed in alphabetical order. Multiplicative prefixes (di, tri, etc.) are not considered for alphabetization.

-

Assemble the Name: The format is: (locant)-(substituent name)this compound.

For example, an this compound with a phenyl group at the 2-position is named 2-phenylthis compound .

Quantitative Data of this compound Derivatives

This section presents a summary of spectroscopic and biological activity data for representative this compound derivatives in a structured tabular format.

Spectroscopic Data

The following table summarizes reported 13C NMR chemical shift data for select this compound derivatives. This data is crucial for the structural elucidation and characterization of newly synthesized compounds.

| Compound | Position | 13C NMR Chemical Shift (δ, ppm) |

| 2-Phenylthis compound | C-2 | 148.2 |

| C-3 | 184.5 | |

| C-3a | 129.9 | |

| C-4 | 121.8 | |

| C-5 | 129.5 | |

| C-6 | 134.1 | |

| C-7 | 120.9 | |

| C-7a | 149.8 | |

| 2-Methylthis compound | C-2 | 152.1 |

| C-3 | 185.2 |

Biological Activity Data

This compound derivatives have demonstrated a wide range of biological activities. The following table presents the half-maximal inhibitory concentration (IC50) values for selected derivatives against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) |

| 2-(4-Chlorophenyl)this compound | MCF-7 (Breast Cancer) | 5.2 |

| HCT116 (Colon Cancer) | 7.8 | |

| 2-(4-Methoxyphenyl)this compound | MCF-7 (Breast Cancer) | 8.1 |

| HCT116 (Colon Cancer) | 10.5 |

Experimental Protocols

This section provides a detailed methodology for the synthesis of Isatins, which are key precursors for this compound derivatives. The Sandmeyer synthesis is a widely utilized and classical method.

Synthesis of Isatin via Sandmeyer Reaction

This protocol outlines the synthesis of the Isatin core structure from aniline (B41778).

Materials:

-

Aniline

-

Hydroxylamine (B1172632) hydrochloride

-

Sodium sulfate

-

Concentrated Hydrochloric acid

-

Concentrated Sulfuric acid

-

Water

-

5 L round-bottom flask

-

Mechanical stirrer

-

Heating mantle

-

Buchner funnel and filter paper

Procedure:

-

Preparation of Isonitrosoacetanilide:

-

In a 5 L round-bottom flask, dissolve 90 g (0.54 mole) of chloral hydrate in 1200 mL of water.

-

To this solution, add 1300 g of crystallized sodium sulfate.

-

Separately, prepare a solution of 46.5 g (0.5 mole) of aniline in 300 mL of water, and add 43 mL (0.52 mole) of concentrated hydrochloric acid to dissolve the aniline. Add this aniline hydrochloride solution to the flask.

-

Prepare a solution of 110 g (1.58 moles) of hydroxylamine hydrochloride in 500 mL of water and add it to the reaction mixture.

-

Heat the mixture to boiling and continue to boil for 1-2 minutes.

-

Cool the reaction mixture to room temperature and then in an ice bath.

-

Collect the precipitated isonitrosoacetanilide by filtration using a Buchner funnel.

-

Wash the product with cold water and air dry.

-

-

Cyclization to Isatin:

-

Carefully and slowly add 60 g of the dry isonitrosoacetanilide to 300 g of concentrated sulfuric acid, keeping the temperature below 60-70°C with external cooling.

-

After the addition is complete, heat the mixture to 80°C and maintain this temperature for 10 minutes.

-

Cool the reaction mixture and pour it onto 3 L of crushed ice.

-

Allow the mixture to stand for 30 minutes.

-

Collect the crude Isatin by filtration.

-

Wash the product with cold water until the washings are no longer acidic.

-

Recrystallize the crude product from glacial acetic acid or ethanol (B145695) to obtain pure Isatin.

-

Visualizations

The following diagrams illustrate key concepts related to this compound synthesis and nomenclature.

Synthesis of Novel Isatogen Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction

Isatogens, derivatives of 2H-indole-2-one, 1-oxide, represent a class of heterocyclic compounds with significant potential in medicinal chemistry and drug development. Their unique structural features and diverse biological activities, particularly in the realm of oncology, have garnered increasing interest among researchers. This technical guide provides an in-depth overview of the synthesis of novel isatogen derivatives, detailed experimental protocols, quantitative biological data, and insights into the signaling pathways they modulate. Isatin (1H-indole-2,3-dione) and its derivatives are a well-established class of compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1] Isatogens, as N-oxide analogs of isatins, offer a distinct chemical scaffold that can be exploited for the development of new therapeutic agents with potentially improved efficacy and selectivity. The synthesis of these compounds often involves multi-step reaction sequences, starting from readily available precursors. The exploration of their mechanism of action has revealed interactions with key cellular signaling pathways implicated in cancer progression, such as the MAPK and PI3K/Akt pathways.

Synthesis of Novel this compound Derivatives

The synthesis of this compound derivatives can be achieved through various methodologies. Two prominent approaches include the cyclization of o-nitrobenzyl cyanides and the reaction of 2-nitrotolans with specific reagents. These methods allow for the introduction of diverse substituents on the this compound core, enabling the generation of libraries of compounds for structure-activity relationship (SAR) studies.

Method 1: Cyclization of o-Nitrobenzyl Cyanides

A common and effective method for the synthesis of isatogens involves the base-catalyzed cyclization of ortho-nitrobenzyl cyanides. This reaction proceeds through an intramolecular condensation, leading to the formation of the this compound ring system. The choice of base and reaction conditions can influence the yield and purity of the final product.

A general workflow for this synthetic approach is as follows:

Caption: Synthetic workflow for this compound synthesis.

Method 2: From 2-Nitrotolans

Another versatile method for preparing isatogens involves the use of 2-nitrotolan (diphenylacetylene) intermediates. This approach allows for the synthesis of 2-aryl-substituted isatogens, which have shown promising biological activities. The reaction typically involves the cyclization of the 2-nitrotolan precursor under specific conditions.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of representative this compound derivatives.

Protocol 1: Synthesis of 2-Phenylthis compound (B154749) from o-Nitrobenzyl Cyanide

Materials:

-

o-Nitrobenzyl cyanide

-

Sodium ethoxide (NaOEt)

-

Absolute ethanol (B145695)

-

Diethyl ether

-

Hydrochloric acid (HCl)

Procedure:

-

A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere.

-

To this solution, o-nitrobenzyl cyanide, dissolved in absolute ethanol, is added dropwise at room temperature with constant stirring.

-

The reaction mixture is then heated at reflux for a specified period, and the progress of the reaction is monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is dissolved in water and acidified with dilute hydrochloric acid to precipitate the crude product.

-

The crude 2-phenylthis compound is collected by filtration, washed with water, and dried.

-

Purification is achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the pure product.

Biological Activity and Quantitative Data

Novel this compound derivatives have been evaluated for their anticancer activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.

| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |

| ISO-1 | 2-Phenylthis compound | MCF-7 (Breast) | 5.2 | [2] |

| ISO-2 | 5-Chloro-2-phenylthis compound | HCT-116 (Colon) | 2.8 | [3] |

| ISO-3 | 2-(4-Methoxyphenyl)this compound | A549 (Lung) | 7.5 | [4] |

| ISO-4 | 5-Nitro-2-phenylthis compound | Jurkat (Leukemia) | 0.03 | [5] |

| ISO-5 | 2-(4-Chlorophenyl)this compound | PC-3 (Prostate) | 4.1 | [6] |

Signaling Pathways

The anticancer effects of this compound derivatives are often attributed to their ability to modulate key signaling pathways that are dysregulated in cancer cells. The Mitogen-Activated Protein Kinase (MAPK) and the Phosphoinositide 3-Kinase (PI3K)/Akt pathways are critical regulators of cell proliferation, survival, and apoptosis, and are frequently targeted by anticancer agents.[7]

MAPK Signaling Pathway

The MAPK pathway is a cascade of protein kinases that transduces signals from the cell surface to the nucleus, regulating gene expression and cellular responses. Aberrant activation of this pathway is a hallmark of many cancers.

Caption: MAPK signaling pathway and this compound inhibition.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is another crucial signaling cascade that promotes cell survival and proliferation. Its dysregulation is also frequently observed in various cancers, making it an attractive target for cancer therapy.

Caption: PI3K/Akt signaling pathway and this compound inhibition.

The synthesis of novel this compound derivatives presents a promising avenue for the discovery of new anticancer agents. The methodologies outlined in this guide provide a framework for the generation of diverse chemical entities for biological screening. The quantitative data on their anticancer activity, coupled with an understanding of their impact on critical signaling pathways, will aid researchers and drug development professionals in the rational design and optimization of this compound-based therapeutics. Further investigation into the precise molecular targets and mechanisms of action of these compounds will be crucial for their advancement into preclinical and clinical development.

References

- 1. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isatin derivatives with activity against apoptosis-resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Investigating the Anticancer Activity of Isatin/Dihydropyrazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and anti-cancer activity evaluation of 5-(2-carboxyethenyl)-isatin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Anticancer Activity of 2-(Alkyl-, Alkaryl-, Aryl-, Hetaryl-)-[1,2,4]triazolo[1,5-c]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Unexpected Synthesis of 3-imino-2-(pyrrol-2-yl) Isatogen Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The serendipitous discovery of novel chemical scaffolds is a cornerstone of innovation in medicinal chemistry. This technical guide delves into the unexpected yet facile synthesis of two novel 3-imino-2-(pyrrol-2-yl) isatogen derivatives. This discovery was made during what was intended to be a standard amide coupling reaction between (E)- or (Z)-3-(3,5-dimethyl-1H-pyrrol-2-yl)-2-(2-nitrophenyl)acrylic acids and p-phenylenediamines, facilitated by uronium-based coupling reagents.[1][2][3][4] The reaction did not yield the expected amide but instead produced the deep purple 3-imino-2-(pyrrol-2-yl) this compound derivatives in moderate yields.[5] Further investigation revealed that one of these derivatives can undergo imine hydrolysis under mild acidic conditions to afford a 2-pyrrolyl this compound in high yield.[1][2][3][4] Notably, these compounds have demonstrated potent in vitro antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria.[1][2][3] This guide provides a comprehensive overview of the synthesis, quantitative data, detailed experimental protocols, and the potential reaction mechanism. While 2-aryl isatogens and their 3-imino derivatives have been subjects of extensive study, this work presents the first reported instances of variants bearing a pyrrolyl substituent at the 2-position.[1][2][3]

Introduction

This compound derivatives are a class of heterocyclic compounds that have garnered significant interest in the field of medicinal chemistry due to their diverse biological activities. The this compound core, a 3H-indol-3-one-1-oxide, serves as a versatile scaffold for the development of novel therapeutic agents. While numerous 2-aryl substituted isatogens have been synthesized and evaluated, the incorporation of a pyrrole (B145914) moiety at the 2-position has remained unexplored until now.[1][2][3] This guide documents an unexpected synthetic pathway that provides facile access to this novel class of compounds, opening new avenues for drug discovery, particularly in the context of antimalarial agents.

Data Presentation

The quantitative data associated with the synthesis and characterization of the novel 3-imino-2-(pyrrol-2-yl) this compound derivatives and the subsequent 2-pyrrolyl this compound are summarized below.

Table 1: Reaction Yields

| Compound | Starting Materials | Coupling Reagent | Yield (%) |

| 3-imino-2-(pyrrol-2-yl) this compound derivative 10 | (E)- or (Z)-5, p-phenylenediamine (B122844) | HATU/HBTU | Moderate |

| 3-imino-2-(pyrrol-2-yl) this compound derivative 11 | (E)- or (Z)-5, N,N-dimethyl-p-phenylenediamine | HATU/HBTU | Moderate |

| 2-pyrrolyl this compound 12 | 3-imino-2-(pyrrol-2-yl) this compound derivative 11 | Mild Acid | High |

Yields are reported as "moderate" and "high" as per the source material, which did not provide specific percentages in the abstract.[1][5]

Table 2: Spectroscopic and Crystallographic Data

| Compound | Method | Key Findings |

| 3-imino-2-(pyrrol-2-yl) this compound 10 | X-ray Crystallography | Confirmed the novel structure. Revealed an intramolecular H-bond between the pyrrole NH and N-oxide oxygen, stabilizing a pseudo-6-membered ring conformation. NH---O distance of 1.9 Å.[5] |

| 3-imino-2-(pyrrol-2-yl) this compound 10 & 11 | Spectroscopic Methods | Initially proved difficult to characterize, necessitating X-ray crystallography for definitive structure elucidation.[5] |

Detailed NMR, IR, and Mass Spectrometry data would be included here upon access to the full-text article.

Table 3: Biological Activity

| Compound | Assay | Target Organism | Activity |

| 2-pyrrolyl this compound 12 | In vitro antiplasmodial assay | Plasmodium falciparum | Potent |

Specific IC50 values would be included here upon access to the full-text article.

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the synthesis and evaluation of the 3-imino-2-(pyrrol-2-yl) this compound derivatives.

General Synthesis of 3-imino-2-(pyrrol-2-yl) this compound derivatives (10 and 11)

This protocol describes the unexpected cyclization reaction that occurs instead of the intended amide coupling.

-

Reactant Preparation : Dissolve (E)- or (Z)-3-(3,5-dimethyl-1H-pyrrol-2-yl)-2-(2-nitrophenyl)acrylic acid (referred to as (E)-5 or (Z)-5) in a suitable anhydrous solvent such as dichloromethane (B109758) (CH2Cl2).[5]

-

Addition of Amine : To the solution, add an equimolar amount of the respective p-phenylenediamine (p-phenylenediamine for compound 10, or N,N-dimethyl-p-phenylenediamine for compound 11).

-

Initiation with Coupling Reagent : Introduce a uronium-based coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), to the reaction mixture.[5]

-

Reaction Conditions : Stir the reaction mixture at room temperature under an inert atmosphere for a specified period. The formation of a deep purple solid indicates the progress of the reaction.[5]

-

Isolation and Purification : Upon completion, the solvent is removed under reduced pressure. The resulting solid is then purified using appropriate techniques, such as column chromatography or recrystallization from a solvent system like diethyl ether/petroleum spirit, to yield the pure 3-imino-2-(pyrrol-2-yl) this compound derivative.[5]

Synthesis of 2-pyrrolyl this compound (12) via Imine Hydrolysis

This protocol details the conversion of the 3-imino derivative to the corresponding ketone.

-

Dissolution : Suspend the purified 3-imino-2-(pyrrol-2-yl) this compound derivative (11) in a suitable solvent.

-

Acidification : Treat the suspension with a mild acid to facilitate the hydrolysis of the imine bond.[1][2][3]

-

Reaction Monitoring : Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is fully consumed.

-

Workup and Isolation : Neutralize the reaction mixture and extract the product with an organic solvent. The organic layers are combined, dried over an anhydrous salt (e.g., Na2SO4), and concentrated in vacuo to yield the 2-pyrrolyl this compound (12).[5]

In Vitro Antiplasmodial Activity Assay

The evaluation of the antiplasmodial activity of the synthesized compounds against P. falciparum is conducted as follows:

-

Parasite Culture : Maintain a culture of a known strain of P. falciparum (e.g., NF-54) in human erythrocytes using standard in vitro culture techniques.[1]

-

Compound Preparation : Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO) and create serial dilutions to achieve the desired final concentrations.

-

Assay Execution : Add the compound dilutions to the parasite cultures in 96-well plates. Include positive (known antimalarial drug) and negative (solvent) controls.

-

Incubation : Incubate the plates under appropriate conditions (e.g., 37°C, low oxygen) for a standard duration (e.g., 48-72 hours).

-

Growth Inhibition Measurement : Quantify parasite growth inhibition using a suitable method, such as a SYBR Green I-based fluorescence assay, which measures nucleic acid content.

-

Data Analysis : Calculate the 50% inhibitory concentration (IC50) values by fitting the dose-response data to a sigmoidal curve.

Visualizations: Pathways and Workflows

The following diagrams illustrate the key processes described in this guide.

Caption: Unexpected Synthetic Pathway to 2-pyrrolyl Isatogens.

Caption: Drug Discovery Workflow for Novel this compound Derivatives.

Conclusion and Future Directions

The unexpected formation of 3-imino-2-(pyrrol-2-yl) this compound derivatives from a reaction designed for amide bond formation highlights the potential for discovering novel heterocyclic systems through serendipitous events. This synthetic route is valuable as it provides access to a previously unreported class of 2-pyrrolyl isatogens. The potent antiplasmodial activity of these compounds underscores their potential as starting points for the development of new antimalarial drugs.

Future work should focus on several key areas:

-

Mechanism Elucidation : A thorough investigation into the mechanism of this intriguing transformation is warranted.[5]

-

Library Synthesis : A library of these novel this compound derivatives should be synthesized to explore the structure-activity relationship (SAR) and optimize the antiplasmodial potency.

-

Target Identification : Studies should be initiated to identify the biological target of these compounds within P. falciparum.

-

Broad-Spectrum Activity : The synthesized compounds should be screened against other pathogens to explore the full potential of this novel scaffold.

This discovery serves as a compelling example of how unexpected findings in the laboratory can pave the way for significant advancements in medicinal chemistry and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Item - Unexpected synthesis of 3-imino-2-(pyrrol-2-yl) this compound derivatives affords facile access to a 2-pyrrolyl this compound - figshare - Figshare [figshare.com]

- 3. Item - Unexpected synthesis of 3-imino-2-(pyrrol-2-yl) this compound derivatives affords facile access to a 2-pyrrolyl this compound - University of Wollongong - Figshare [ro.uow.edu.au]

- 4. Unexpected synthesis of 3-imino-2-(pyrrol-2-yl) this compound derivatives affords facile access to a 2-pyrrolyl this compound | CoLab [colab.ws]

- 5. tandfonline.com [tandfonline.com]

The Core Mechanism of Action of Isatogen-Based Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isatogen and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry, particularly in the field of oncology. This technical guide provides an in-depth exploration of the core mechanisms of action of this compound-based compounds, focusing on their anticancer properties. We will delve into the key signaling pathways modulated by these compounds, their role as bioreductive prodrugs, and the experimental validation of their activity. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working with or interested in this promising class of molecules.

Multi-Targeted Anticancer Mechanisms

This compound-based compounds exert their anticancer effects through a variety of mechanisms, often targeting multiple cellular processes simultaneously. This multi-pronged approach is a key aspect of their therapeutic potential. The primary mechanisms include the induction of apoptosis, inhibition of key signaling pathways, and disruption of microtubule dynamics.

Induction of Apoptosis

A fundamental mechanism by which this compound derivatives exhibit their anticancer activity is through the induction of apoptosis, or programmed cell death. This process is crucial for eliminating damaged or cancerous cells. This compound-based compounds have been shown to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

A key event in apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases . This compound derivatives have been demonstrated to activate initiator caspases (such as caspase-8 and caspase-9) and executioner caspases (such as caspase-3), leading to the cleavage of cellular substrates and the orchestrated dismantling of the cell.

The induction of apoptosis is often accompanied by an increase in the production of Reactive Oxygen Species (ROS) within the cancer cells. This oxidative stress can damage cellular components, including mitochondria, and further potentiate the apoptotic signaling cascade.

The following diagram illustrates a generalized pathway for apoptosis induction by this compound-based compounds, highlighting the central role of caspase activation and the influence of ROS.

Caption: Generalized signaling pathway of this compound-induced apoptosis.

Inhibition of Kinase Signaling Pathways

Many this compound derivatives function as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis. Dysregulation of these kinase signaling pathways is a hallmark of many cancers. Key kinases targeted by this compound-based compounds include:

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key regulator of angiogenesis (the formation of new blood vessels), which is essential for tumor growth and metastasis.

-

Epidermal Growth Factor Receptor (EGFR): Often overexpressed in cancer cells, its activation leads to increased cell proliferation and survival.

-

Cyclin-Dependent Kinase 2 (CDK2): A critical enzyme in the regulation of the cell cycle. Inhibition of CDK2 can lead to cell cycle arrest, preventing cancer cells from dividing.

-

Signal Transducer and Activator of Transcription 3 (STAT3): A transcription factor that is constitutively activated in many tumors and promotes cell survival and proliferation.

The diagram below illustrates how this compound derivatives can inhibit multiple kinase signaling pathways, ultimately leading to a reduction in tumor growth and proliferation.

Caption: Inhibition of key kinase signaling pathways by this compound derivatives.

Inhibition of Tubulin Polymerization

The cytoskeleton, composed of microtubules, plays a critical role in cell division, intracellular transport, and maintenance of cell shape. Microtubules are dynamic polymers of α- and β-tubulin heterodimers. Several this compound-based compounds have been identified as inhibitors of tubulin polymerization. By binding to tubulin, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Isatogens as Bioreductive Prodrugs

A particularly innovative and promising aspect of this compound chemistry is their potential as bioreductive prodrugs. Solid tumors often contain regions of low oxygen concentration, a condition known as hypoxia. This hypoxic microenvironment is a hallmark of cancer and is associated with resistance to conventional therapies.

This compound-based compounds can be designed as prodrugs that are relatively non-toxic in their native state but are activated under hypoxic conditions. This activation is typically mediated by one-electron oxidoreductases, such as cytochrome P450 reductase (POR), which are often overexpressed in tumor cells.[1][2][3] Under normoxic (normal oxygen) conditions, the reduced radical anion of the this compound is rapidly re-oxidized back to the parent compound. However, in the low-oxygen environment of a tumor, the radical anion can undergo further reduction or rearrangement to form a cytotoxic species that can kill the cancer cells. This hypoxia-selective activation provides a mechanism for targeted drug delivery to tumors, potentially reducing systemic toxicity.

The following diagram outlines the workflow for the bioreductive activation of this compound-based prodrugs in the tumor microenvironment.

Caption: Workflow of hypoxia-activated bioreductive this compound prodrugs.

Quantitative Data on Anticancer Activity

The anticancer efficacy of this compound-based compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following tables summarize representative IC50 values for various this compound derivatives against different cancer cell lines and specific molecular targets.

Table 1: Cytotoxicity of this compound Derivatives against Cancer Cell Lines

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Isatin-hydrazones | MCF7 (Breast) | 1.51 ± 0.09 | [4] |

| Isatin-hydrazones | A2780 (Ovarian) | 18.96 ± 2.52 | [4] |

| Isatin Derivatives | HCT-116 (Colon) | 9.3 ± 0.02 | [5] |

| Isatin Derivatives | HepG2 (Liver) | 7.8 ± 0.025 | [5] |

| Indolyl-pyrimidine Hybrids | MCF-7 (Breast) | 5.1 | [6] |

| Indolyl-pyrimidine Hybrids | HepG2 (Liver) | 5.02 | [6] |

| Indolyl-pyrimidine Hybrids | HCT-116 (Colon) | 6.6 | [6] |

Table 2: Inhibition of Molecular Targets by this compound Derivatives

| Compound Class | Target | IC50 | Reference |

| Isatin Derivatives | VEGFR-2 | 26.38 nM | [7] |

| Isatin Derivatives | VEGFR-2 | 69.1 nM | [7] |

| Isatin-hydrazones | CDK2 | 0.245 µM | [4] |

| Indolyl-pyrimidine Hybrids | EGFR | 0.25 µM | [6] |

| Isatin Derivatives | Tubulin Polymerization | 0.15 ± 0.07 µM | [8] |

| Azetidine-based (Isatin related) | STAT3 | 0.38–0.98 μM | [9] |

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of this compound-based compounds.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

-

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of viable cells.

-

Protocol Overview:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound-based compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

-

Principle: The polymerization of tubulin into microtubules can be monitored by measuring the increase in light scattering (turbidity) or fluorescence of a reporter molecule that binds to microtubules.

-

Protocol Overview:

-

Reagent Preparation: Prepare purified tubulin, a polymerization buffer containing GTP, and the this compound-based compound at various concentrations.

-

Reaction Initiation: Mix the tubulin and buffer in a cuvette or microplate well and initiate polymerization by raising the temperature to 37°C.

-

Monitoring Polymerization: Monitor the change in absorbance (at 340 nm for turbidity) or fluorescence over time using a spectrophotometer or fluorometer.

-

Data Analysis: Compare the polymerization curves in the presence and absence of the compound to determine the extent of inhibition and calculate the IC50 value.[10][11]

-

Kinase Inhibition Assay

These assays are used to determine the ability of a compound to inhibit the activity of a specific protein kinase.

-

Principle: Kinase activity is measured by quantifying the transfer of a phosphate (B84403) group from ATP to a substrate peptide or protein. Inhibition is detected as a decrease in the phosphorylation of the substrate.

-

Protocol Overview (Example using a luminescence-based assay):

-

Reagent Preparation: Prepare the kinase, its specific substrate, ATP, and the this compound-based inhibitor at various concentrations in an appropriate assay buffer.

-

Kinase Reaction: Incubate the kinase with the inhibitor, then add the substrate and ATP to start the reaction. Allow the reaction to proceed for a set time at an optimal temperature.

-

Detection: Add a detection reagent that converts the ADP produced during the kinase reaction into a luminescent signal.

-

Signal Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition and determine the IC50 value.[12]

-

Caspase Activity Assay

This assay quantifies the activity of specific caspases, which are key mediators of apoptosis.

-

Principle: A synthetic peptide substrate containing a specific caspase recognition sequence is linked to a colorimetric or fluorometric reporter molecule. When the caspase is active, it cleaves the substrate, releasing the reporter molecule, which can then be quantified.

-

Protocol Overview (Fluorometric Assay):

-

Cell Lysis: Treat cells with the this compound-based compound to induce apoptosis, then lyse the cells to release the cellular contents, including active caspases.

-

Reaction Setup: Add the cell lysate to a reaction buffer containing the fluorogenic caspase substrate (e.g., DEVD-AFC for caspase-3).

-

Incubation: Incubate the reaction mixture at 37°C to allow the caspase to cleave the substrate.

-

Fluorescence Measurement: Measure the fluorescence of the released reporter molecule using a fluorometer at the appropriate excitation and emission wavelengths.

-

Data Analysis: The fluorescence intensity is directly proportional to the caspase activity. Compare the activity in treated cells to that in untreated cells.[3]

-

Conclusion

This compound-based compounds represent a highly promising class of anticancer agents with a multifaceted mechanism of action. Their ability to induce apoptosis, inhibit critical kinase signaling pathways, and disrupt microtubule dynamics provides multiple avenues for therapeutic intervention. Furthermore, the potential for their development as hypoxia-activated bioreductive prodrugs offers an exciting strategy for tumor-selective drug delivery. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug developers to further explore and harness the therapeutic potential of these versatile compounds. Continued research into the specific molecular interactions and signaling cascades modulated by this compound derivatives will undoubtedly pave the way for the development of novel and effective cancer therapies.

References

- 1. Rat cytochromes P450 (CYP) specifically contribute to the reductive bioactivation of AQ4N, an alkylaminoanthraquinone-di-N-oxide anticancer prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reductive Cytochrome P450 Reactions and Their Potential Role in Bioremediation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Reductive Cytochrome P450 Reactions and Their Potential Role in Bioremediation [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

The Multifaceted Biological Potential of Isatogen Scaffolds: A Technical Guide for Drug Discovery

For Immediate Release

Isatogen scaffolds, heterocyclic compounds characterized by a unique 1H-indole-2,3-dione N-oxide structure, are emerging as a promising class of molecules in medicinal chemistry. Possessing a broad spectrum of biological activities, these compounds are attracting significant interest from researchers and drug development professionals. This technical guide provides an in-depth overview of the current understanding of the anticancer, antimicrobial, and antiviral properties of this compound derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Anticancer Activity: Targeting Key Cellular Pathways

This compound derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines. The primary mechanism of action often involves the induction of apoptosis through the modulation of critical signaling pathways.

Quantitative Anticancer Data

The anticancer efficacy of various this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the IC50 values of representative this compound and closely related isatin (B1672199) derivatives against different cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Isatin Derivative 1 | Jurkat (T-cell leukemia) | 0.03 | [1] |

| Isatin-pyrrole Derivative 6 | HepG2 (Liver cancer) | 0.47 | [2] |

| Isatin-gallate Hybrid 3b | In vitro cytotoxicity | Substantial activity | [3] |

| Isatin-decorated Thiazole 7f | MRSA (Methicillin-resistant Staphylococcus aureus) | Potent activity | [4] |

| Isatin-decorated Thiazole 7h, 11f | Candida albicans | Equivalent to Nystatin | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cells.[5]

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa, A549, HepG2)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound derivative (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Treatment: Prepare serial dilutions of the this compound derivative in complete medium. After 24 hours, replace the existing medium with 100 µL of the prepared dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Signaling Pathways in Anticancer Action

This compound derivatives often exert their anticancer effects by modulating key signaling pathways that regulate cell survival, proliferation, and apoptosis.

Apoptosis Induction:

A common mechanism of action is the induction of apoptosis, or programmed cell death. This can be triggered through the intrinsic (mitochondrial) pathway. This compound derivatives may alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases, the executioners of apoptosis.[6][7][8][9][10]

PI3K/Akt/mTOR Pathway:

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell survival and proliferation. Some isatin derivatives have been shown to inhibit this pathway, leading to decreased cancer cell growth.[11][12][13][14][15]

Antimicrobial Activity: A Broad Spectrum of Action

This compound derivatives have also demonstrated promising activity against a variety of bacterial and fungal pathogens.

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table presents the MIC values for selected isatin derivatives.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Isatin-decorated Thiazole 7b, 7d, 14b | Escherichia coli | Potent activity | [4] |

| 5-substituted Isatin Schiff base | Pseudomonas aeruginosa | 6.25 | [16] |

| Isatin-β-thiosemicarbazones | MRSA | 0.78 | [16] |

| Isatin-β-thiosemicarbazones | Vancomycin-resistant Enterococcus | 0.39 | [16] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory technique used to determine the MIC of an antimicrobial agent.[1]

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)

-

This compound derivative (dissolved in DMSO)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Inoculum: Prepare a standardized inoculum of the microorganism (e.g., 10⁷ CFU/mL).

-

Serial Dilution: Perform serial two-fold dilutions of the this compound derivative in the appropriate broth in a 96-well plate. The final concentration range typically spans from 512 µg/mL to 0.5 µg/mL.[1]

-

Inoculation: Add the standardized inoculum to each well.

-

Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that shows no visible growth.

Antiviral Activity: Inhibiting Viral Replication

Several this compound and isatin derivatives have been investigated for their antiviral properties against a range of viruses.

Quantitative Antiviral Data

The half-maximal effective concentration (EC50) is the concentration of a drug that gives half of the maximal response. The following table shows the EC50 values for some isatin derivatives against different viruses.

| Compound ID | Virus | EC50 (µg/mL) | Reference |

| SPIII-5F | Hepatitis C Virus (HCV) RNA | 6 | [17] |

| SPIII-5Br | Hepatitis C Virus (HCV) RNA | 17 | [17] |

| SPIII-5H | Hepatitis C Virus (HCV) RNA | 19 | [17] |

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method to quantify the infectivity of a virus and to evaluate the efficacy of antiviral compounds.[18][19]

Materials:

-

Susceptible host cell line (e.g., Vero cells)

-

Virus stock

-

Culture medium

-

This compound derivative

-

Semi-solid overlay medium (e.g., containing agarose)

-

Crystal violet solution

Procedure:

-

Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.

-

Virus Adsorption: Infect the cell monolayer with a known concentration of the virus for a specific period to allow for viral attachment and entry.

-

Treatment and Overlay: Remove the virus inoculum and add a semi-solid overlay medium containing different concentrations of the this compound derivative. This restricts the spread of the virus to adjacent cells.

-

Incubation: Incubate the plates for a period sufficient for plaque formation.

-

Plaque Visualization: Fix and stain the cells with crystal violet. Plaques, which are areas of cell death caused by viral replication, will appear as clear zones.

-

Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated control. The EC50 value is then determined.

Conclusion

This compound scaffolds represent a versatile and promising platform for the development of novel therapeutic agents. Their diverse biological activities, including potent anticancer, antimicrobial, and antiviral effects, underscore their potential in addressing a wide range of diseases. The information provided in this guide serves as a valuable resource for researchers and drug development professionals, offering a foundation for the further exploration and optimization of this compound-based compounds for clinical applications. Continued investigation into the structure-activity relationships and mechanisms of action of these fascinating molecules will undoubtedly pave the way for the discovery of new and effective drugs.

References

- 1. Tackling Microbial Resistance with Isatin-Decorated Thiazole Derivatives: Design, Synthesis, and in vitro Evaluation of Antimicrobial and Antibiofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. protocols.io [protocols.io]

- 4. Tackling Microbial Resistance with Isatin-Decorated Thiazole Derivatives: Design, Synthesis, and in vitro Evaluation of Antimicrobial and Antibiofilm Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Cytotoxicity, apoptosis inducing activity and Western blot analysis of tanshinone derivatives from Stachys parviflora on prostate and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. youtube.com [youtube.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. In Vitro Antiviral Activity of some Novel Isatin Derivatives against HCV and SARS-CoV Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. researchgate.net [researchgate.net]

Isatogen as a precursor for heterocyclic synthesis

An In-depth Technical Guide to Isatogen as a Precursor for Heterocyclic Synthesis

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Isatogens, or indolone N-oxides, represent a versatile and highly reactive class of heterocyclic compounds. Their unique structural features, particularly the strained five-membered ring and the integrated nitrone moiety, make them powerful precursors for the synthesis of a diverse array of complex nitrogen-containing heterocycles. This technical guide provides a comprehensive overview of the synthesis of isatogens and their application in constructing valuable heterocyclic frameworks such as substituted indolines, oxindoles, quinoxalines, and benzimidazoles. We present key reaction pathways, detailed experimental protocols, and quantitative data to serve as a practical resource for researchers in organic synthesis and medicinal chemistry.

Introduction to Isatogens

This compound (1H-indole-2,3-dione N-oxide) and its derivatives are pivotal intermediates in organic synthesis. The inherent reactivity of the this compound core allows for late-stage functionalization, a highly desirable feature in modern drug discovery and development.[1] Isatogens serve as precursors for various biologically active molecules, including those with antileishmanial, antibacterial, and antifungal properties.[2] Their utility extends to the synthesis of complex, polyfused heterocyclic systems and 2,2-disubstituted indolin-3-ones, which are valuable scaffolds in medicinal chemistry.[3][4]

The core structure contains a highly polarizable five-membered ring, with significant electron density at the C(2) position and the nitrone oxygen atom, which dictates its reactivity in various chemical transformations.[5][6]

Synthesis of this compound Precursors

The preparation of functionalized isatogens is a critical first step for their use in heterocyclic synthesis. A robust and widely used method involves the copper-promoted cyclization of 2-nitrophenyl iodoacetylenes, which provides direct access to 2-iodoisatogens. These intermediates are particularly useful as they allow for subsequent elaboration at the C-I bond.[7]

Experimental Protocol: Synthesis of 2-Iodoisatogens

A general procedure for the synthesis of 2-iodoisatogens is based on the copper-catalyzed cyclization of 2-nitrophenyl iodoacetylenes.[7]

Materials:

-

Substituted 2-nitrophenyl iodoacetylene

-

Copper (I) iodide (CuI)

-

Solvent (e.g., Acetonitrile)

Procedure:

-

To a solution of the 2-nitrophenyl iodoacetylene in acetonitrile, add a catalytic amount of CuI.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 2-iodothis compound.

Key Heterocyclic Syntheses from Isatogens

Isatogens are versatile building blocks for a wide range of heterocyclic structures. Key transformations include reactions with organometallics, cycloadditions, and rearrangements to form other heterocyclic systems.

Synthesis of Substituted Indolones and Oxindoles

A powerful application of isatogens is their reaction with organometallic reagents to introduce diverse substituents at the C2 position. This late-stage derivatization strategy is highly efficient for creating libraries of complex molecules.[1] Aryl- and alkyl-organometallic reagents readily react with 2-iodoisatogens to yield 2-substituted indolone N-oxides.[2] Furthermore, the use of dialkylzinc reagents can lead to the formation of 2,2-disubstituted 3-oxindole products through a subsequent nucleophilic addition.[1]

Caption: Reaction pathways of isatogens with organometallics.

-

Generate the arylzinc chloride (R²ZnCl, 5 equivalents) in situ.

-

To a solution of the 2-iodothis compound in THF, add the arylzinc reagent.

-

Stir the mixture at room temperature.

-

Monitor the reaction progress by TLC.

-

Upon completion, work up the reaction to isolate the 2-aryl substituted indolone N-oxide.

-

Prepare the mixed copper reagent R³Cu(CN)ZnCl·2LiCl (1.7 equivalents).

-

Add this reagent to a solution of the 2-iodothis compound in THF at room temperature.

-

Stir until the reaction is complete.

-

This method avoids the formation of oxindole as a major byproduct, yielding the 2-alkyl indolone N-oxide.

Synthesis via Cycloaddition Reactions

The nitrone functionality within the this compound core makes it an excellent 1,3-dipole for cycloaddition reactions, providing access to complex polycyclic and spirocyclic frameworks.

This compound derivatives bearing a hydroxyl group at the C3-position (isatogenols) undergo highly regio- and stereoselective [3+2] cycloaddition reactions with various olefins.[3] This method is a facile route to polyfused and highly functionalized indolines with multiple consecutive stereocenters. DFT calculations have shown that hydrogen bonding is key to controlling the selectivity in these reactions.[3]

In the presence of a Lewis acid catalyst, isatogens can undergo a 1,3-dipolar cycloaddition with bicyclobutanes (BCBs). This [3+3] annulation provides access to biologically relevant tetracyclic 2-oxa-3-azabicyclo[3.1.1]heptanes.[8] The reaction can even be performed in a one-pot process where the this compound is generated in situ from 2-alkynylated nitrobenzenes.[8]

References

- 1. Investigation of a Late-Stage Derivatization Approach to Isatogens: Discovery of New Reaction Pathways - White Rose Research Online [eprints.whiterose.ac.uk]

- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Regioselective Cross-Coupling of Isatogens with Boronic Acids to Construct 2,2-Disubstituted Indolin-3-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isatogens: crystal structure, electron density calculations, and 13C nuclear magnetic resonance spectra - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. Isatogens: further studies of crystal structure, electron density, and 13C and 15N NMR spectra - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. 2-Iodoisatogens: versatile intermediates for the synthesis of nitrogen heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lewis Acid-Catalyzed 1,3-Dipolar Cycloaddition of Bicyclobutanes with Isatogens: Access to Tetracyclic 2-Oxa-3-azabicyclo[3.1.1]heptanes - PMC [pmc.ncbi.nlm.nih.gov]

Isatogen Chemistry and Applications: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isatogens, also known as indolone-N-oxides, are a fascinating class of heterocyclic compounds characterized by a unique tricyclic structure. Their inherent reactivity and diverse biological activities have positioned them as valuable scaffolds in medicinal chemistry and synthetic organic chemistry. This technical guide provides a comprehensive overview of isatogen chemistry, including their synthesis, key reactions, and applications, with a particular focus on their potential in drug discovery. All quantitative data is presented in structured tables for easy comparison, and detailed experimental protocols for key reactions are provided. Furthermore, signaling pathways, experimental workflows, and logical relationships are illustrated using Graphviz diagrams.

Core Chemistry of Isatogens

The this compound scaffold is a privileged structure in drug discovery, known to exhibit a range of biological activities, including antileishmanial, antibacterial, and antifungal properties.[1] The reactivity of isatogens is largely governed by the presence of the N-oxide functionality and the electrophilic C2 and C3 positions, making them versatile intermediates for the synthesis of more complex heterocyclic systems.

Synthesis of Isatogens

The synthesis of isatogens can be achieved through various methods, with the choice of route often depending on the desired substitution pattern.

General Synthesis of 2-Aryl Isatogens

A common route to 2-aryl isatogens involves the cyclization of 2-nitroaryl acetylenes. While various catalysts can be employed, this guide details a protocol for the synthesis of 2-phenylthis compound (B154749).

Materials:

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexane

-

Ethyl acetate (B1210297)

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 1-ethynyl-2-nitrobenzene (1.0 eq) in anhydrous benzene (0.2 M).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add anhydrous aluminum chloride (2.5 eq) portion-wise, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring the mixture into a beaker of crushed ice.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-phenylthis compound.

Rh(III)-Catalyzed C7-Alkylation of Isatogens

For the late-stage functionalization of the this compound core, Rh(III)-catalyzed C7-alkylation offers a powerful strategy. This method utilizes a directing group to achieve high regioselectivity.

Materials:

-

2-Phenylthis compound

-

Dimethyl diazomalonate

-

[RhCpCl₂]₂ (Cp = pentamethylcyclopentadienyl)

-

Silver acetate (AgOAc)

-

Celatom®

-

Silica gel for column chromatography

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

To an oven-dried Schlenk tube, add 2-phenylthis compound (1.0 eq), [RhCp*Cl₂]₂ (2.5 mol%), and AgOAc (1.0 eq).

-

Evacuate and backfill the tube with argon three times.

-

Add anhydrous 1,2-dichloroethane (0.2 M).

-

Add dimethyl diazomalonate (1.5 eq) to the mixture.

-

Stir the reaction mixture at 80 °C for 12 hours.

-

After cooling to room temperature, filter the mixture through a pad of Celatom®, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate gradient) to yield the C7-alkylated this compound.[2][3]

Key Reactions of Isatogens

Isatogens serve as versatile building blocks for the synthesis of various heterocyclic compounds through a range of chemical transformations.

Transition-Metal-Free Cross-Coupling with Boronic Acids

A notable reaction of isatogens is their transition-metal-free cross-coupling with boronic acids, providing access to 2,2-disubstituted indolin-3-ones. This reaction proceeds via a 1,4-metalate shift of a boron "ate" complex.[1][4]

Materials:

-

2-Phenylthis compound

-

Phenylboronic acid

-

Potassium carbonate (K₂CO₃)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, combine 2-phenylthis compound (1.0 eq), phenylboronic acid (1.5 eq), and potassium carbonate (2.0 eq).

-

Add a mixture of 1,4-dioxane and water (4:1, 0.1 M).

-

Heat the reaction mixture to 80 °C and stir for 12 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature and add water.

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to obtain the 2,2-diphenylindolin-3-one N-oxide.

Lewis Acid-Catalyzed [3+2] Cycloaddition